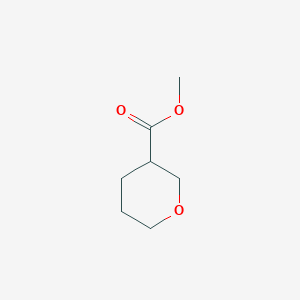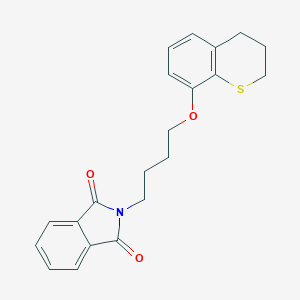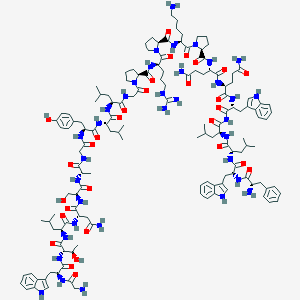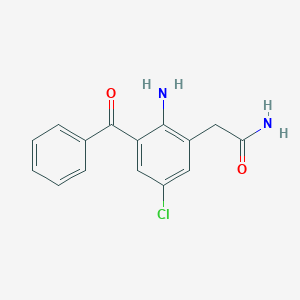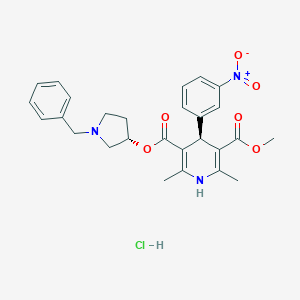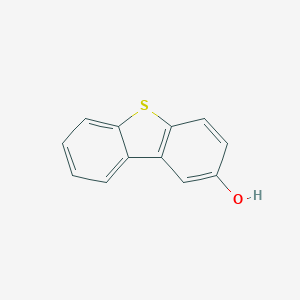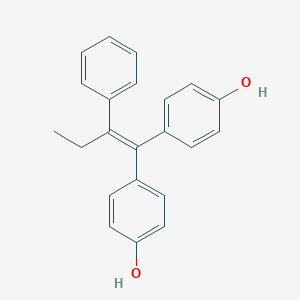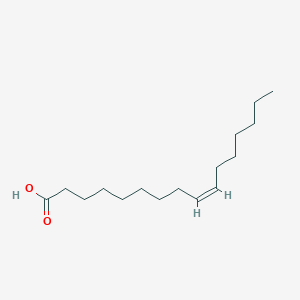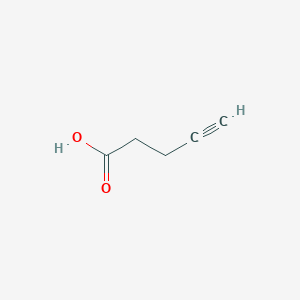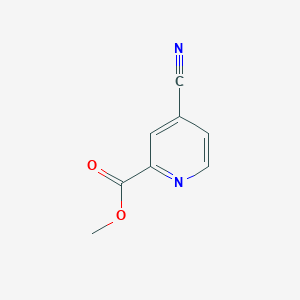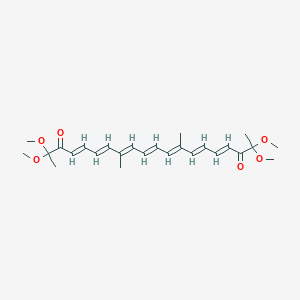
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione, also known as TMECG, is a natural compound found in marine organisms. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. In
Mechanism Of Action
The mechanism of action of 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also exert its effects by modulating the expression of certain genes involved in cell proliferation and apoptosis.
Biochemical And Physiological Effects
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress. In addition, it has been shown to have neuroprotective effects and may improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione in lab experiments is that it is a natural compound and may have fewer side effects compared to synthetic compounds. However, one limitation is that it may be difficult to obtain in large quantities, and its synthesis can be complex and time-consuming.
Future Directions
There are several future directions for research on 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to investigate its neuroprotective effects and its ability to improve cognitive function. Another area of interest is its anti-tumor activity. Future studies could focus on its mechanism of action and its potential as a cancer treatment. Additionally, further research is needed to explore the potential of 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione in other areas such as cardiovascular disease and diabetes.
Synthesis Methods
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione can be synthesized through the isolation and purification of natural sources such as marine sponges, gorgonians, and soft corals. Alternatively, it can be synthesized through chemical methods using a variety of reagents and catalysts. One such method involves the reaction of 4,6,8,10,12,14,16-heptamethyl-2,18-dioxo-1,3,5,7,9,11,13,15,17-nonadecaene with methoxyacetylene in the presence of a palladium catalyst.
Scientific Research Applications
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. In addition, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
141290-93-9 |
|---|---|
Product Name |
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione |
Molecular Formula |
C26H36O6 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(4E,6E,8E,10E,12E,14E,16E)-2,2,19,19-tetramethoxy-8,13-dimethylicosa-4,6,8,10,12,14,16-heptaene-3,18-dione |
InChI |
InChI=1S/C26H36O6/c1-21(17-11-13-19-23(27)25(3,29-5)30-6)15-9-10-16-22(2)18-12-14-20-24(28)26(4,31-7)32-8/h9-20H,1-8H3/b10-9+,17-11+,18-12+,19-13+,20-14+,21-15+,22-16+ |
InChI Key |
AVTICHPBCQNNQE-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C\C(=O)C(OC)(OC)C)/C)/C=C/C=C/C(=O)C(OC)(OC)C |
SMILES |
CC(=CC=CC=C(C)C=CC=CC(=O)C(C)(OC)OC)C=CC=CC(=O)C(C)(OC)OC |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=CC(=O)C(C)(OC)OC)C=CC=CC(=O)C(C)(OC)OC |
synonyms |
2,2,19,19-tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione C22-polyene-tetrone-diacetal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
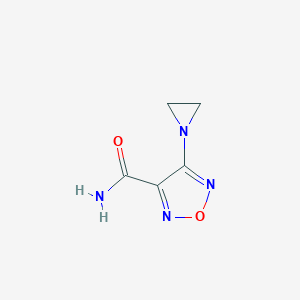
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
